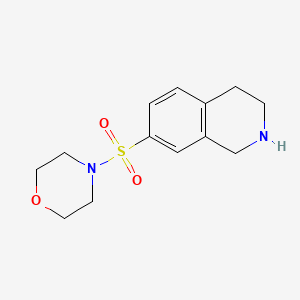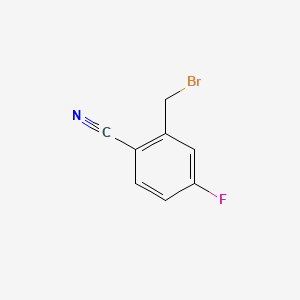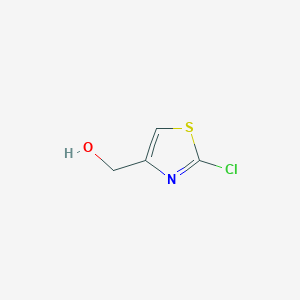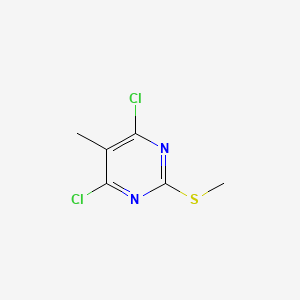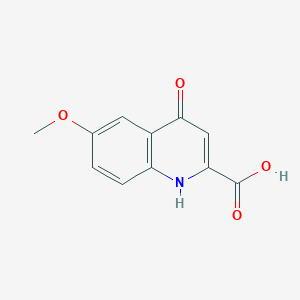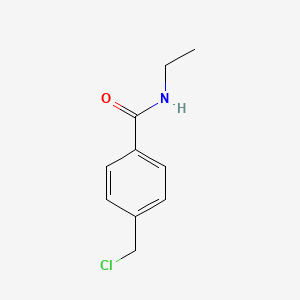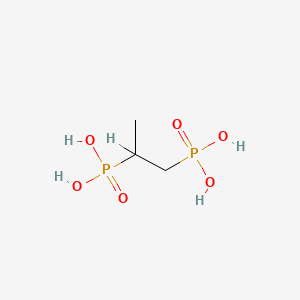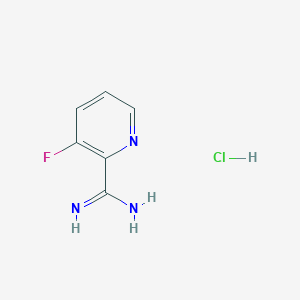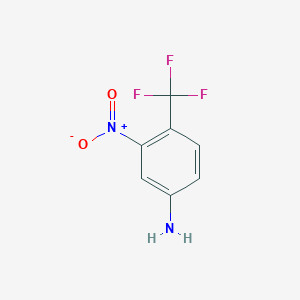
3-硝基-4-(三氟甲基)苯胺
概述
描述
3-Nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol . This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-Nitro-4-(trifluoromethyl)aniline is used in various scientific research applications :
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, including antibacterial and antifungal agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials, such as optical waveguide materials and dyes.
Organic Chemistry: It acts as a reagent and building block for the synthesis of more complex organic molecules.
作用机制
Target of Action
3-Nitro-4-(trifluoromethyl)aniline is an organic intermediate . It is used in the synthesis of various organic compounds, including pharmaceuticals . .
Mode of Action
The exact mode of action of 3-Nitro-4-(trifluoromethyl)aniline is not well-documented. As an organic intermediate, it is likely involved in various chemical reactions that lead to the formation of other compounds. For instance, it can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Nitro-4-(trifluoromethyl)aniline, it is sensitive to moisture and light, and it should be stored in a cool, dry place . These factors could affect the compound’s stability and its effectiveness as an intermediate in chemical reactions.
生化分析
Biochemical Properties
3-Nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate . The nature of these interactions often involves the binding of 3-Nitro-4-(trifluoromethyl)aniline to the active site of the enzyme, leading to a decrease in enzyme activity.
Cellular Effects
The effects of 3-Nitro-4-(trifluoromethyl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 3-Nitro-4-(trifluoromethyl)aniline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . Additionally, 3-Nitro-4-(trifluoromethyl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-4-(trifluoromethyl)aniline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Nitro-4-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Nitro-4-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Nitro-4-(trifluoromethyl)aniline have been associated with toxic effects, including liver and kidney damage . Threshold effects are also observed, where a certain dosage level must be reached before any noticeable effects occur.
Metabolic Pathways
3-Nitro-4-(trifluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound can be metabolized through processes such as reduction, oxidation, and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the overall impact of 3-Nitro-4-(trifluoromethyl)aniline on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Nitro-4-(trifluoromethyl)aniline within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of 3-Nitro-4-(trifluoromethyl)aniline within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of 3-Nitro-4-(trifluoromethyl)aniline is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Nitro-4-(trifluoromethyl)aniline is essential for elucidating its mechanism of action and biological effects.
准备方法
The synthesis of 3-Nitro-4-(trifluoromethyl)aniline typically involves the nitration of m-(trifluoromethyl)aniline. One common method includes the following steps :
Acetylation: m-(trifluoromethyl)aniline reacts with acetyl chloride in a non-protic solvent to form m-(trifluoromethyl)phenylacetamide.
Nitration: The acetylated product is then nitrated using a nitration mixture (nitric acid and sulfuric acid) to obtain 4-nitro-3-trifluoromethylacetanilide.
Deprotection: The acetyl group is removed in an ethanol solution using potassium carbonate, yielding 3-Nitro-4-(trifluoromethyl)aniline.
Industrial production methods often involve similar steps but are optimized for higher yields and purity, with careful control of reaction conditions to minimize impurities and by-products .
化学反应分析
3-Nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-Nitro-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-Nitro-3-(trifluoromethyl)aniline: This is a positional isomer with similar properties but different reactivity due to the position of the nitro group.
4-Nitro-α,α,α-trifluoro-m-toluidine: Another similar compound with applications in pharmaceuticals and materials science.
5-Amino-2-nitrobenzotrifluoride: Used in the synthesis of various organic compounds, including dyes and pharmaceutical intermediates.
The uniqueness of 3-Nitro-4-(trifluoromethyl)aniline lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.
属性
IUPAC Name |
3-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNJYXHGWSWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586063 | |
| Record name | 3-Nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-80-6 | |
| Record name | 3-Nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-4-trifluoromethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

